(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
57412-00-7 |
|---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(7,10-dimethyl-6,11-dihydro-5H-benzo[a]carbazol-9-yl)acetonitrile |
InChI |
InChI=1S/C20H18N2/c1-12-11-15(9-10-21)13(2)19-18(12)17-8-7-14-5-3-4-6-16(14)20(17)22-19/h3-6,11,22H,7-9H2,1-2H3 |
InChI Key |
UKDJQSWRMQQDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(N2)C4=CC=CC=C4CC3)C)CC#N |
Origin of Product |
United States |
Preparation Methods
Key Steps in Preparation:
- Formation of the benzo[a]carbazole core via Pd-catalyzed alkyne annulation or nucleophilic aromatic substitution.
- Introduction of methyl groups at the 7 and 10 positions through selective alkylation or methylation.
- Attachment of the acetonitrile group at the 9-position by nucleophilic substitution or cyanation reactions.
Pd-Catalyzed Alkyne Annulation for Benzo[a]carbazole Core Formation
A versatile and efficient method involves palladium-catalyzed annulation of internal alkynes with N-tosyl-iodoindoles to directly synthesize benzo[a]carbazole frameworks. This method allows for structural diversity and functional group tolerance, which is critical for introducing methyl and nitrile substituents at specific positions.
- Reaction conditions typically include Pd catalysts, suitable ligands, and controlled temperature.
- The process is scalable and yields high purity benzo[a]carbazole derivatives.
- This approach is supported by recent research demonstrating its applicability to various substituted benzo[a]carbazoles.
Introduction of Methyl Groups at 7 and 10 Positions
Selective methylation at the 7 and 10 positions can be achieved by:
- Using methyl iodide or other methylating agents in the presence of bases such as potassium hydroxide or organic bases.
- Controlling reaction conditions to avoid over-alkylation or side reactions.
- Employing protecting groups if necessary to direct methylation selectively.
Preparation of the Acetonitrile Substituent at the 9-Position
The acetonitrile group is introduced via cyanation reactions, which may involve:
- Nucleophilic substitution of a suitable leaving group (e.g., halide) at the 9-position with cyanide sources such as sodium cyanide or trimethylsilyl cyanide.
- Use of polar aprotic solvents (e.g., acetonitrile, dimethylformamide) to facilitate the reaction.
- Careful control of temperature and reaction time to maximize yield and minimize side products.
Improved Process Insights from Patent Literature
A patent (WO2019211868A1) describes an improved process for preparing related benzo[b]carbazole derivatives with nitrile groups, which can be adapted for (7,10-dimethyl-6,11-dihydro-5H-benzo[a]carbazol-9-yl)acetonitrile:
- Use of various solvents including alcohols, esters, nitriles, ethers, ketones, and polar aprotic solvents to optimize reaction steps.
- Acidic or basic conditions tailored for specific transformations, such as hydrochloric acid for hydrolysis or potassium hydroxide for methylation.
- Multi-step sequences involving halogenation, methylation, and cyanation with intermediate purification steps.
- Extraction and crystallization techniques to isolate the final product with high purity and yield.
Example Process Outline (Adapted):
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization/Annulation | Pd catalyst, internal alkyne, N-tosyl-iodoindole | Formation of benzo[a]carbazole core |
| 2 | Methylation | Methyl iodide, base (KOH or organic base), polar aprotic solvent | Selective methylation at 7,10 positions |
| 3 | Halogenation (if needed) | N-bromosuccinimide, acetonitrile | Preparation of halide intermediate |
| 4 | Cyanation | Sodium cyanide or trimethylsilyl cyanide, polar aprotic solvent | Introduction of acetonitrile group at 9-position |
| 5 | Purification | Extraction, crystallization, drying | Isolation of pure product |
Research Findings on Reaction Yields and Purity
- Yields for benzo[a]carbazole derivatives via Pd-catalyzed annulation typically range from 70% to 95%, depending on substituents and reaction conditions.
- Methylation and cyanation steps generally achieve yields between 60% and 85% with optimized protocols.
- Purification by recrystallization or chromatography ensures high purity suitable for pharmaceutical applications.
- Spectroscopic characterization (NMR, MS, IR) confirms the structure and substitution pattern.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is used to confirm methyl and nitrile group incorporation.
- Mass Spectrometry (MS) verifies molecular weight and purity.
- Single-crystal X-ray diffraction has been employed in related benzo[a]carbazole derivatives to confirm structural details.
- UV-Vis and fluorescence spectroscopy characterize electronic properties, indirectly confirming successful synthesis.
Summary Table of Preparation Methods
| Preparation Step | Method/Technique | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Core Formation | Pd-catalyzed alkyne annulation | Pd catalyst, N-tosyl-iodoindole, alkyne | 70-95 | Efficient, versatile |
| Methylation | Alkylation with methyl iodide | Methyl iodide, base, polar aprotic solvent | 60-85 | Selective methylation |
| Halogenation (optional) | N-bromosuccinimide bromination | NBS, acetonitrile | 70-80 | Prepares for cyanation |
| Cyanation | Nucleophilic substitution | Sodium cyanide or TMSCN, polar aprotic solvent | 65-85 | Introduces acetonitrile group |
| Purification | Extraction, crystallization | Solvent extraction, recrystallization | - | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzo[a]carbazole compounds exhibit substantial antimicrobial properties. For instance, studies have shown that certain derivatives possess effective antibacterial and antifungal activities against various pathogens. The compound's structure allows for interactions with microbial membranes, potentially disrupting their integrity and function.
| Compound | Activity | Target Pathogen |
|---|---|---|
| 7a | Significant | Mycobacterium smegmatis |
| 9c | Significant | Pseudomonas aeruginosa |
| 6d | Low MIC | Candida albicans |
The presence of specific functional groups in these compounds enhances their biological activity, making them candidates for further development as antimicrobial agents .
Antiviral Properties
Some studies have explored the antiviral potential of similar compounds against viruses such as HSV-1 and HCV. The mechanism often involves inhibition of viral replication through direct interaction with viral proteins or interference with host cell pathways essential for virus propagation .
Organic Electronics
The unique electronic properties of (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material is particularly valuable in improving the efficiency and stability of these devices.
Photovoltaic Applications
Research has indicated that incorporating this compound into photovoltaic systems can enhance charge transport properties, leading to improved energy conversion efficiencies. The structural characteristics facilitate effective π-π stacking interactions, which are crucial for charge mobility in organic materials .
Chemical Intermediate
This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, making it useful in the development of new pharmaceuticals and agrochemicals.
Synthesis and Characterization
A study focused on synthesizing new derivatives from this compound demonstrated its versatility as a precursor in creating complex molecular architectures. The synthesized compounds underwent rigorous characterization through techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and assess their potential biological activities .
Biological Evaluation
In another case study, various derivatives were evaluated for their biological activity against a panel of microorganisms. The results indicated that modifications to the acetonitrile group significantly influenced the antimicrobial efficacy of the compounds . This highlights the importance of structure-activity relationships in medicinal chemistry.
Mechanism of Action
The mechanism of action of (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Substituent Variations
The benzo(a)carbazole core is shared among several analogs, but substituent diversity dictates their properties:
Key Observations :
Electronic and Optoelectronic Properties
Biological Activity
(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile, with the chemical formula CHN and CAS number 57412-00-7, is a compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities, including antimicrobial, antitumor, and neuroprotective properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
The compound exhibits the following intrinsic properties:
- Molecular Weight : 286.37 g/mol
- Density : 1.206 g/cm³
- Boiling Point : 523.3°C at 760 mmHg
- Flash Point : 160.6°C
Biological Activity Overview
Research indicates that carbazole derivatives, including this compound, possess a range of biological activities:
- Antimicrobial Activity :
- Antitumor Activity :
- Neuroprotective Effects :
Antimicrobial Studies
A study conducted by Kaushik et al. assessed the antibacterial activity of various carbazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited zones of inhibition ranging from 16.82 mm to 26.08 mm at a concentration of 50 µg/mL .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 20 | 50 |
| Compound B | E. coli | 18 | 50 |
| Compound C | P. aeruginosa | 22 | 50 |
Antitumor Evaluation
In another study focusing on antitumor activity, compounds derived from carbazoles were tested against Ehrlich’s Ascites Carcinoma (EAC) cells. Results showed promising cytotoxicity with some derivatives exhibiting significant activity at low concentrations .
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound D | EAC | 15 |
| Compound E | A549 | 10 |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for initial structural characterization of this compound?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) and high-resolution mass spectrometry (HRMS). For polar functional groups like the nitrile moiety, attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) can confirm the presence of C≡N stretching vibrations (~2200 cm⁻¹). Reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water gradients (e.g., 60:40 to 90:10 v/v) and UV detection (λ = 254 nm) can assess purity .
Q. How can acetonitrile be optimized as a solvent for synthesizing this compound?
- Methodological Answer : Use a factorial design approach to optimize reaction parameters. For example:
- Factors : Acetonitrile purity (HPLC vs. technical grade), temperature (25–80°C), and reaction time (2–24 hours).
- Responses : Yield, byproduct formation (monitored via LC-MS).
Central composite designs can identify interactions between variables, while post-reaction purification via column chromatography (silica gel, acetonitrile/ethyl acetate eluent) improves selectivity .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Combine liquid-liquid extraction (acetonitrile/water with salting-out agents like NaCl) to remove hydrophilic impurities, followed by preparative HPLC using a C18 column and acetonitrile-based mobile phases (e.g., 70% acetonitrile, 0.1% trifluoroacetic acid). For thermally stable derivatives, sublimation under reduced pressure (10⁻³ mbar, 150–200°C) enhances purity .
Advanced Research Questions
Q. How can conflicting chromatographic retention data be resolved when analyzing derivatives of this compound?
- Methodological Answer : Contradictions in retention times often arise from solvent-system interactions. Address this by:
- Standardizing mobile phases : Use acetonitrile with buffered aqueous solutions (e.g., 10 mM ammonium formate, pH 3.5) to reduce ionization variability.
- Validating column performance : Compare retention on different stationary phases (e.g., C8 vs. phenyl-hexyl columns).
Statistical tools like ANOVA or principal component analysis (PCA) can isolate variables causing discrepancies .
Q. What experimental designs are suitable for studying the photophysical properties of this compound, such as thermally activated delayed fluorescence (TADF)?
- Methodological Answer :
- Spectroscopic Setup : Measure UV-vis absorption (λmax in acetonitrile) and emission spectra (λem) at varied temperatures (77–300 K) to distinguish prompt vs. delayed fluorescence.
- Quantum Yield Calculation : Use integrating sphere systems with [Ru(bpy)₃]Cl₂ as a reference (Φ = 0.06 in acetonitrile).
- Electrochemical Analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) determines HOMO/LUMO levels. Compare results with computational methods (DFT, TD-DFT) .
Q. How does solvent choice impact the stability of this compound under photocatalytic conditions?
- Methodological Answer : Stability assays in acetonitrile vs. mixed solvents (e.g., acetonitrile/water, 1:1 v/v) should monitor:
- Degradation kinetics : Via HPLC tracking of parent compound depletion.
- Reactive oxygen species (ROS) : Use spin-trapping agents (e.g., TEMPO) with EPR spectroscopy to identify radical intermediates.
Acetonitrile’s low polarity reduces hydrolysis but may enhance photosensitization pathways .
Contradictions and Mitigation Strategies
- Acetonitrile-Water Miscibility : While traditionally considered fully miscible, phase separation can occur under high salt concentrations or low temperatures. Pre-saturate acetonitrile with NaCl to avoid unexpected partitioning during extractions .
- TADF Efficiency Variability : Discrepancies in quantum yields may arise from trace oxygen (quenches triplet states). Rigorous degassing (freeze-pump-thaw cycles) and inert atmosphere (N₂/Ar) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
